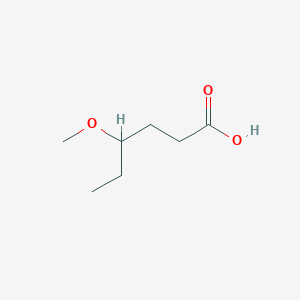

4-Methoxyhexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(10-2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENIHYLBUYTEMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 4-Methylhexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "4-Methoxyhexanoic acid" did not yield relevant results, suggesting a potential typographical error in the query. This document focuses on the chemical properties and structure of 4-Methylhexanoic acid , a compound with substantial available data.

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid belonging to the class of medium-chain fatty acids.[1] Its structure consists of a six-carbon chain with a methyl group located at the fourth carbon.[2] This compound and its enantiomers are of interest in various fields, including flavor and fragrance industries, and as a metabolite in biological systems.[3] It is recognized as a metabolite of branched-chain fatty acids and has been identified in various natural sources, including tobacco.[2][3]

Chemical Structure and Identification

The fundamental structure of 4-methylhexanoic acid is a carboxylic acid with a chiral center at the C4 position, leading to the existence of (R)- and (S)-enantiomers.

graph "4_Methylhexanoic_acid_Structure" {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

C1 [label="C", pos="0,0!"];

O1a [label="O", pos="-0.5,-1!"];

O1b [label="O", pos="0.5,-1!"];

H_O1b [label="H", pos="0.8,-1.5!"];

C2 [label="CH₂", pos="1,0.5!"];

C3 [label="CH₂", pos="2,0!"];

C4 [label="C", pos="3,0.5!"];

H_C4 [label="H", pos="3,1!"];

C5 [label="CH₂", pos="4,0!"];

C6 [label="CH₃", pos="5,0.5!"];

C4_Me [label="CH₃", pos="2.5,1.5!"];

// Bonds

C1 -- O1a [label=""];

C1 -- O1b [label=""];

O1b -- H_O1b [label=""];

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C4 -- C4_Me [label=""];

C4 -- H_C4 [style=dashed]; // Representing the chiral center

// Node for IUPAC name

label_node [label="4-Methylhexanoic acid", pos="2.5,-2.5!", fontcolor="#202124"];

}

Caption: Workflow for the synthesis of 4-methylhexanoic acid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 4-methylhexanoic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a broad singlet for the carboxylic acid proton, typically observed between 11.0-12.0 ppm. The methyl group at the C4 position usually appears as a doublet in the range of 0.85-1.20 ppm.[2]

-

¹³C NMR Spectroscopy: In the carbon NMR spectrum, the carbonyl carbon of the carboxylic acid group gives a characteristic signal at approximately 180 ppm. The chiral carbon (C4) is expected to resonate around 32-35 ppm.[2]

-

Mass Spectrometry: The electron ionization mass spectrum of 4-methylhexanoic acid shows a molecular ion peak at an m/z of 130.[2] Key fragmentation patterns include the loss of a methyl group (m/z 115) and the carboxylic acid group (m/z 85).[2]

Biological Significance

4-Methylhexanoic acid is a metabolite of branched-chain fatty acids.[4] Its presence in biological systems can be indicative of certain metabolic pathways. For instance, it has been identified in the urine of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where it can serve as a diagnostic marker.[2] While it is known to be involved in fatty acid metabolism, specific signaling pathways directly regulated by 4-methylhexanoic acid are not well-documented.[2]

Caption: Biological context of 4-methylhexanoic acid.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4-methylhexanoic acid. The data presented, including identification parameters, physicochemical properties, and a detailed synthesis protocol, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into its specific biological roles and signaling pathways will enhance our understanding of this branched-chain fatty acid.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 4-methoxyhexanoic acid. Given the absence of a direct, detailed synthesis protocol in the current body of scientific literature, this document outlines two primary, robust, and chemically sound methodologies: Malonic Ester Synthesis and a Grignard Reagent-based approach. The experimental protocols provided are based on well-established, analogous reactions and are intended to serve as a detailed starting point for laboratory synthesis.

Pathway 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly versatile method for the preparation of substituted carboxylic acids.[1] This pathway involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[2][3] For the synthesis of this compound, the key electrophile is 1-bromo-2-methoxybutane.

Logical Workflow for Malonic Ester Synthesis

References

Spectroscopic Analysis of 4-Methoxyhexanoic Acid: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available experimental spectroscopic data for 4-Methoxyhexanoic acid is limited. The data presented in this document is based on computational predictions and should be used as a reference for experimental design and data interpretation.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its molecular structure is crucial for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of this compound. This guide provides a summary of predicted spectroscopic data for this compound and outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the scarcity of published experimental spectra for this compound, the following data has been generated using online spectroscopic prediction tools. These predictions are based on the known chemical structure of this compound and provide expected values for key spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 (CH₃) | 0.92 | Triplet | 3H |

| H-5 (CH₂) | 1.45 | Sextet | 2H |

| H-4 (CH) | 3.45 | Quintet | 1H |

| H-3 (CH₂) | 1.65 | Quartet | 2H |

| H-2 (CH₂) | 2.35 | Triplet | 2H |

| OCH₃ | 3.30 | Singlet | 3H |

| COOH | 11.5-12.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (COOH) | 179.5 |

| C-2 | 34.2 |

| C-3 | 29.8 |

| C-4 | 78.5 |

| C-5 | 31.5 |

| C-6 | 14.1 |

| OCH₃ | 56.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C-O (Ether) | 1070-1150 | Strong |

| C-O (Carboxylic Acid) | 1210-1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) |

| [M]+• | 146.09 |

| [M-OCH₃]+ | 115.08 |

| [M-COOH]+ | 101.10 |

| [M-C₂H₅]+ | 117.09 |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound. Instrument parameters and sample preparation may need to be optimized for specific experimental setups.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on computational predictions. The included general experimental protocols serve as a starting point for researchers to acquire and interpret their own experimental data. It is imperative to perform experimental validation to confirm the computationally predicted spectroscopic data.

Unraveling the Biological Activities of 4-Methylhexanoic Acid: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide focuses on the biological activity of 4-Methylhexanoic acid. Initial searches for "4-Methoxyhexanoic acid" consistently yielded results pertaining to "4-Methylhexanoic acid," indicating a probable synonymity or a common point of interest in the scientific community. This document proceeds with the understanding that the core subject of inquiry is 4-Methylhexanoic acid.

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid (BCFA) that has garnered interest for its potential roles in various biological processes. As a metabolite of BCFAs, it is naturally present in various biological systems and is being explored for its influence on energy metabolism and its potential antimicrobial properties.[1] This guide provides a comprehensive summary of the current understanding of 4-Methylhexanoic acid's biological activity, drawing from the available scientific literature. While extensive research on its specific mechanisms of action is still emerging, this document consolidates the existing knowledge to aid researchers and professionals in the fields of drug discovery and development.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount in assessing its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 130.18 g/mol | --INVALID-LINK-- |

| CAS Number | 1561-11-1 | --INVALID-LINK-- |

| Appearance | Liquid | N/A |

| Boiling Point | 109-112 °C/10 mmHg | --INVALID-LINK-- |

| Density | 0.921 g/mL | --INVALID-LINK-- |

| Flash Point | 43.33 °C (closed cup) | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK--, --INVALID-LINK-- |

Biological Activity and Potential Applications

Research into the biological effects of 4-Methylhexanoic acid is ongoing. The primary areas of investigation include its role in metabolic processes and its antimicrobial potential.

Metabolic Effects

As a branched-chain fatty acid, 4-Methylhexanoic acid is implicated in energy metabolism. Studies on related medium-chain fatty acids (MCFAs) suggest that they can influence lipid and glucose metabolism. For instance, hexanoic acid, a structurally similar compound, has been shown to improve metabolic health in mice fed a high-fat diet by preventing obesity and fat accumulation. It also demonstrated improvements in glucose homeostasis, suggesting a potential therapeutic role in metabolic disorders like type 2 diabetes. While direct evidence for 4-Methylhexanoic acid is limited, its structural similarity to other MCFAs warrants further investigation into its specific metabolic functions.

Antimicrobial Activity

Organic acids, including fatty acids, are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of the bacterial cell membrane. The lipophilic nature of the undissociated acid allows it to cross the cell membrane, leading to intracellular acidification and inhibition of essential metabolic processes. While specific studies on the antimicrobial spectrum and efficacy of 4-Methylhexanoic acid are not extensively detailed in the currently available literature, its chemical nature suggests it may exhibit activity against various pathogens. Further research is necessary to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a range of microorganisms.

Experimental Protocols

Signaling Pathways

Currently, there is a lack of specific research identifying and detailing the signaling pathways directly modulated by 4-Methylhexanoic acid. The metabolic effects of structurally similar fatty acids are known to involve pathways such as AMP-activated protein kinase (AMPK) signaling, peroxisome proliferator-activated receptor (PPAR) signaling, and insulin signaling pathways. Future research should aim to elucidate whether 4-Methylhexanoic acid exerts its effects through these or other signaling cascades.

Conclusion and Future Directions

4-Methylhexanoic acid presents an intriguing subject for further research, particularly concerning its metabolic and antimicrobial activities. While current knowledge is limited, the established biological activities of similar medium-chain fatty acids provide a strong rationale for in-depth investigation. Future studies should focus on:

-

Quantitative Efficacy: Determining key parameters such as IC50 and EC50 values in relevant biological assays.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which 4-Methylhexanoic acid exerts its effects.

-

In Vivo Studies: Conducting comprehensive animal studies to validate in vitro findings and assess the therapeutic potential and safety profile of the compound.

This technical guide serves as a starting point for researchers and drug development professionals interested in the biological activities of 4-Methylhexanoic acid. The highlighted gaps in the current understanding represent significant opportunities for future research to uncover the full therapeutic potential of this branched-chain fatty acid.

References

4-Methoxyhexanoic acid natural occurrence and discovery

An In-depth Technical Guide on the Natural Occurrence and Discovery of Methoxy (B1213986) Fatty Acids

This technical guide provides a comprehensive overview of the natural occurrence, discovery, and analysis of methoxy fatty acids, with a particular focus on those found in marine environments. Due to the limited specific information available for 4-methoxyhexanoic acid, this guide will focus on methoxy fatty acids as a class, drawing on examples from naturally occurring analogues.

Introduction to Methoxy Fatty Acids

Methoxy fatty acids are a class of lipids characterized by the presence of a methoxy (-OCH3) group attached to the acyl chain. While less common than their hydroxylated or unmodified counterparts, they have been identified in a variety of natural sources, particularly in marine invertebrates and microorganisms. The position of the methoxy group can vary, leading to a range of isomers with potentially diverse biological activities. The discovery of these compounds has been largely driven by advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which have enabled the identification of novel lipid structures in complex biological matrices.

Natural Occurrence and Discovery

The majority of naturally occurring methoxy fatty acids have been isolated from marine organisms, especially sponges and their associated symbiotic bacteria. It is widely believed that many of the unusual fatty acids found in sponges are biosynthesized by their microbial symbionts.

One of the notable discoveries in this area was the identification of several α-methoxylated (2-methoxy) fatty acids in the phospholipids (B1166683) of the Caribbean sponge Amphimedon complanata. These included 2-methoxy-13-methyltetradecanoic acid, 2-methoxy-14-methylpentadecanoic acid, and 2-methoxy-13-methylpentadecanoic acid.[1] This was the first time such branched-chain α-methoxylated fatty acids were reported in nature.

Further investigations of the Caribbean sponge Callyspongia fallax led to the discovery of additional novel 2-methoxylated fatty acids, including both saturated and monounsaturated forms.[2] These discoveries have expanded the known diversity of methoxy fatty acids and suggest that marine environments are a rich source for the discovery of novel lipid structures.

Quantitative Data on Methoxy Fatty Acid Occurrence

Quantitative data on the abundance of methoxy fatty acids in natural sources is limited. However, some studies have reported the relative percentages of these compounds in the total fatty acid profiles of marine sponges. The table below summarizes the available quantitative data.

| Organism | Methoxy Fatty Acid | Concentration (% of Total Fatty Acids) | Reference |

| Axinella corrugata | α-methoxylated fatty acids | 0.4 | [3] |

| Scopalina ruetzleri | α-methoxylated fatty acids | 1.1 | [3] |

Experimental Protocols

The isolation and characterization of methoxy fatty acids from natural sources involve a series of steps, including lipid extraction, fractionation, derivatization, and chromatographic analysis.

Lipid Extraction and Fractionation

A common method for extracting total lipids from sponge tissue is a modified Bligh-Dyer method.

-

Homogenization: The sponge tissue is homogenized in a solvent mixture of chloroform (B151607) and methanol (B129727) (typically 1:2 or 2:1, v/v).

-

Phase Separation: Water is added to the homogenate to induce phase separation, resulting in a lower chloroform layer containing the lipids and an upper aqueous-methanol layer.

-

Collection: The chloroform layer is carefully collected. The extraction process is often repeated to ensure complete recovery of lipids.

-

Fractionation: The total lipid extract can be fractionated into different lipid classes (e.g., neutral lipids, glycolipids, and phospholipids) using column chromatography on silica (B1680970) gel. Methoxy fatty acids are often found in the phospholipid fraction.

Derivatization for GC-MS Analysis

For analysis by gas chromatography, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile form, typically a methyl ester (Fatty Acid Methyl Ester, FAME).

-

Transesterification: The lipid fraction is treated with a reagent such as methanolic HCl or BF3/methanol under heat to convert the fatty acids to their corresponding methyl esters.

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane.

-

Determination of Double Bond Position: To determine the position of double bonds in unsaturated methoxy fatty acids, the FAMEs can be further derivatized to form pyrrolidides or dimethyl disulfide (DMDS) adducts, which produce characteristic fragmentation patterns in mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The derivatized fatty acid mixture is analyzed by GC-MS.

-

Injection: A small volume of the FAMEs solution in a suitable solvent is injected into the GC.

-

Separation: The FAMEs are separated based on their volatility and polarity on a capillary column (e.g., a non-polar or mid-polar column).

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the individual methoxy fatty acid methyl esters by comparing their fragmentation patterns and retention times with those of known standards or by detailed interpretation of the spectra.

Biosynthesis of Methoxy Fatty Acids

The biosynthetic pathway for methoxy fatty acids is not yet fully elucidated. However, the prevalence of α-methoxylated fatty acids in organisms known to host symbiotic bacteria suggests a possible microbial origin. One proposed hypothesis involves the α-oxidation pathway of fatty acids.

Alpha-oxidation is a process that removes one carbon at a time from the carboxyl end of a fatty acid. This pathway is important for the metabolism of branched-chain fatty acids. It is plausible that an intermediate in the α-oxidation pathway, such as a 2-hydroxy fatty acid, could be a precursor for the formation of a 2-methoxy fatty acid via a methylation reaction.

Below is a diagram illustrating a hypothetical biosynthetic pathway for a 2-methoxy fatty acid, starting from a fatty acid precursor and involving an α-hydroxylation step followed by methylation.

Caption: Hypothetical biosynthetic pathway for 2-methoxy fatty acids.

Logical Workflow for Discovery and Analysis

The process of discovering and characterizing novel methoxy fatty acids from a natural source follows a logical workflow, from sample collection to structure elucidation.

Caption: Experimental workflow for the discovery of methoxy fatty acids.

Conclusion

The study of methoxy fatty acids is a continually developing field, with marine ecosystems proving to be a promising frontier for the discovery of novel compounds. While specific details regarding this compound in nature remain elusive, the broader class of methoxy fatty acids demonstrates interesting structural diversity and potential biological relevance. The experimental protocols and analytical strategies outlined in this guide provide a framework for researchers to explore the occurrence and bioactivity of these unique lipids. Future research, particularly focusing on the biosynthetic pathways and the ecological roles of methoxy fatty acids, will be crucial in fully understanding their significance in nature and their potential applications in various fields, including drug development.

References

Physical properties of 4-Methoxyhexanoic acid (melting point, boiling point)

A Technical Guide to the Physical Properties of 4-Methylhexanoic Acid

Disclaimer: The following guide provides data for 4-Methylhexanoic acid. Extensive searches did not yield specific physical property data for 4-Methoxyhexanoic acid, suggesting it is a less common compound. It is possible that the intended compound of interest was 4-Methylhexanoic acid.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the physical properties of 4-Methylhexanoic acid, experimental methodologies for their determination, and a relevant biochemical pathway.

Physical Properties of 4-Methylhexanoic Acid

4-Methylhexanoic acid is a medium-chain fatty acid.[1] Its physical characteristics are summarized in the table below.

| Property | Value | Conditions | Source(s) |

| Melting Point | -80 °C | [2][3] | |

| Boiling Point | 109-112 °C | at 10 mmHg | [2][4] |

| 215.3 - 218.0 °C | at 760 mmHg | [3][5] |

Experimental Protocols for Physical Property Determination

The accurate determination of the melting and boiling points of fatty acids is crucial for their application in research and industry. Standard methodologies for these measurements are described below.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique to determine the melting point of fatty acids.[6] The method is based on measuring the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the fatty acid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in a DSC cell, which is then heated at a controlled, linear rate.

-

Measurement: The instrument records the temperature and the heat flow to the sample and the reference. As the sample undergoes a phase transition, such as melting, it will absorb heat, resulting in a difference in heat flow compared to the reference.

-

Data Analysis: The melting point is typically determined as the peak temperature of the endothermic melting event on the resulting DSC curve. The onset temperature of the melt can also be reported.

Boiling Point Determination via Thermogravimetric Analysis (TGA)

For compounds with high boiling points, such as many fatty acids, thermogravimetric analysis (TGA) can be utilized to estimate the normal boiling point.[7][8] This method relates the mass loss of a substance to temperature.

Methodology:

-

Sample Preparation: A small amount of the fatty acid is placed in a sample pan suitable for the TGA instrument.

-

Instrumentation: The sample is placed in the TGA furnace, and the temperature is increased at a constant rate under a controlled atmosphere.

-

Measurement: The instrument continuously records the mass of the sample as a function of temperature. The temperature at which significant mass loss occurs due to vaporization is recorded.

-

Data Analysis: The boiling point can be correlated from the temperature at which a specific rate of mass loss is observed. It's important to note that this method provides an estimation, and for precise determination, techniques that measure vapor pressure as a function of temperature are also employed.

Biochemical Context: Fatty Acid β-Oxidation Pathway

Fatty acids are a significant source of metabolic energy.[9] The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria and peroxisomes.[9] This process breaks down fatty acid molecules to produce acetyl-CoA, FADH₂, and NADH, which subsequently enter the citric acid cycle and oxidative phosphorylation to generate ATP.[10][11]

Caption: A simplified workflow of the fatty acid β-oxidation pathway.

References

- 1. Human Metabolome Database: Showing metabocard for 4-methylhexanoic acid (HMDB0340508) [hmdb.ca]

- 2. 4-METHYLHEXANOIC ACID price,buy 4-METHYLHEXANOIC ACID - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Methylhexanoic acid 97 1561-11-1 [sigmaaldrich.com]

- 5. 4-methyl hexanoic acid, 1561-11-1 [thegoodscentscompany.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis | Semantic Scholar [semanticscholar.org]

- 9. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]

- 11. aocs.org [aocs.org]

Solubility Profile of 4-Methoxyhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyhexanoic acid is a carboxylic acid derivative with a methoxy (B1213986) group at the 4-position. Its chemical structure, featuring both a polar carboxylic acid head and a moderately nonpolar ether-containing alkyl chain, imparts a nuanced solubility profile that is critical for its application in various research and development contexts, including as a building block in organic synthesis and for potential applications in drug discovery. Understanding its solubility in a range of solvents is paramount for effective reaction setup, purification, formulation, and biological testing.

This technical guide provides a comprehensive overview of the predicted solubility of this compound based on established principles of organic chemistry, alongside comparative data for the structurally similar compound, 4-Methylhexanoic acid. It also outlines a general experimental protocol for solubility determination and provides a visual representation of the key molecular features influencing its solubility.

Predicted Solubility of this compound

Based on these features, the following solubility profile is predicted:

-

High Solubility: Expected in polar organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF), where both the carboxylic acid and methoxy groups can interact favorably with the solvent molecules.

-

Moderate to Good Solubility: Likely in less polar ether solvents like diethyl ether and tetrahydrofuran (B95107) (THF), as well as in chlorinated solvents such as dichloromethane (B109758) and chloroform.

-

Low Solubility: Predicted in nonpolar aliphatic solvents like hexane (B92381) and cyclohexane.

-

pH-Dependent Aqueous Solubility: In aqueous solutions, the solubility is expected to be low at acidic pH. However, it will increase significantly in neutral to basic aqueous solutions due to the deprotonation of the carboxylic acid to form the more soluble carboxylate anion.

Comparative Solubility Data: 4-Methylhexanoic Acid

For comparative purposes, the following table summarizes the experimentally determined solubility of 4-Methylhexanoic acid, a structurally analogous compound, in various solvents. While not identical, this data provides a useful benchmark for estimating the solubility of this compound.

| Solvent | Solubility of 4-Methylhexanoic Acid (g/L) at 25°C |

| Water | 4.21 |

| Ethanol | 289.49 |

| Methanol | 262.95 |

| Isopropanol | 236.0 |

| Acetone | 175.07 |

| Ethyl Acetate | 96.49 |

| Toluene | 17.77 |

| n-Hexane | 7.78 |

| Cyclohexane | 7.42 |

| Chloroform | 84.94 |

| Dimethyl sulfoxide (B87167) (DMSO) | 339.4 |

| N,N-Dimethylformamide (DMF) | 318.0 |

| Tetrahydrofuran (THF) | 386.98 |

Note: This data is for 4-Methylhexanoic acid and should be used as an approximation for this compound.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound like this compound is the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent of interest

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Workflow for Solubility Determination

Caption: Isothermal equilibrium method workflow.

Molecular Factors Influencing Solubility

The solubility of this compound is a balance between its hydrophilic and lipophilic regions. The following diagram illustrates this relationship.

An In-depth Technical Guide to 4-Methylhexanoic Acid as a Branched-Chain Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhexanoic acid is a branched-chain fatty acid (BCFA) that is also classified as a medium-chain fatty acid (MCFA)[1][2]. As a member of the BCFA family, it is found in various natural sources, including certain foods, and is a metabolite of other branched-chain fatty acids[1]. BCFAs are gaining increasing interest in the scientific community for their potential roles in metabolic regulation, cellular signaling, and as potential therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological activities of 4-methylhexanoic acid, with a focus on its role as a BCFA. While specific quantitative data on the biological activities of 4-methylhexanoic acid are limited in publicly available literature, this guide will also discuss the known roles of BCFAs as a class to provide a framework for future research and drug development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-methylhexanoic acid is presented in Table 1.

Table 1: Chemical and Physical Properties of 4-Methylhexanoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [3] |

| Molecular Weight | 130.18 g/mol | [3] |

| CAS Number | 1561-11-1 | [3] |

| IUPAC Name | 4-methylhexanoic acid | [3] |

| Synonyms | 4-Methylcaproic acid, (±)-4-Methylhexanoic acid | [3] |

| Appearance | Liquid | |

| Boiling Point | 109-112 °C at 10 mmHg | |

| Density | 0.921 g/mL | |

| SMILES | CCC(C)CCC(=O)O | [3] |

| InChI | InChI=1S/C7H14O2/c1-3-6(2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | [3] |

Synthesis of 4-Methylhexanoic Acid

A common method for the synthesis of 4-methylhexanoic acid involves the malonic ester synthesis followed by decarboxylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Malonic Ester Synthesis

This protocol is adapted from a known synthetic route.

Materials:

-

Dimethyl 2-(2-methylbutyl)malonate

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), 1 M

-

Silica (B1680970) gel (for chromatography)

-

Ethyl acetate (B1210297) (EtOAc)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Saponification: A mixture of dimethyl 2-(2-methylbutyl)malonate (3.7 mmol), an aqueous solution of NaOH (15 mmol in 40 mL), and EtOH (10 mL) is stirred and refluxed for 4 hours.

-

Work-up: After cooling, the EtOH is evaporated under reduced pressure. The remaining aqueous layer is washed with Et₂O (2 x 50 mL) to remove any unreacted starting material. The aqueous layer is then acidified with 1 M HCl and extracted with Et₂O (5 x 50 mL).

-

Isolation of Malonic Acid Intermediate: The combined ether extracts are concentrated under reduced pressure to yield crude 2-(2-methylbutyl)malonic acid.

-

Decarboxylation: The crude 2-(2-methylbutyl)malonic acid is decarboxylated by heating at 210 °C for 2 hours under a nitrogen atmosphere.

-

Purification: The resulting crude 4-methylhexanoic acid is purified by dry-flash chromatography on silica gel using a gradient of hexane and EtOAc as the eluent to yield the pure product.

Analysis of 4-Methylhexanoic Acid

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of BCFAs like 4-methylhexanoic acid. Due to their low volatility, derivatization to more volatile esters, such as fatty acid methyl esters (FAMEs), is typically required[4].

Experimental Protocol: GC-MS Analysis of 4-Methylhexanoic Acid (as FAME)

This is a representative protocol for the analysis of BCFAs in a biological matrix.

1. Lipid Extraction:

-

Homogenize the biological sample (e.g., cells, tissue) in a chloroform:methanol mixture (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the layers.

-

Collect the lower organic layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

2. Derivatization to FAMEs:

-

To the dried lipid extract, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol[4].

-

Incubate the mixture at 60°C for 30-60 minutes[4].

-

After cooling, add 1 mL of water and 1 mL of hexane.

-

Vortex thoroughly and centrifuge.

-

Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Conditions:

-

GC Column: A polar capillary column (e.g., wax-based) is suitable for FAME separation.

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 80°C and ramping up to 240°C.

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) is commonly used, with the mass spectrometer scanning a mass range of m/z 50-550.

Biological Activity and Signaling Pathways

While specific quantitative data for 4-methylhexanoic acid is scarce, as a BCFA, it is expected to participate in signaling pathways and biological processes common to this class of fatty acids.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

BCFAs are known to be natural ligands for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation[5].

Below is a diagram illustrating the general mechanism of PPARα activation by a fatty acid ligand.

Caption: General pathway of PPARα activation by a fatty acid ligand.

Regulation of Fatty Acid Synthase (FASN)

Some studies suggest that BCFAs can influence the expression of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. The regulation of FASN is complex and can be influenced by various signaling pathways, including those involving sterol regulatory element-binding proteins (SREBPs). Inhibition of FASN is a therapeutic target in some cancers[6].

Modulation of Inflammatory Pathways

BCFAs may exert anti-inflammatory effects by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[7][8]. These pathways are central to the production of pro-inflammatory cytokines like TNF-α and IL-6.

The diagram below illustrates a simplified representation of the MAPK/NF-κB signaling cascade that can be modulated by bioactive lipids.

Caption: Potential modulation of the MAPK/NF-κB pathway by BCFAs.

Representative Experimental Protocol for Biological Activity Assessment

To evaluate the anti-inflammatory potential of 4-methylhexanoic acid, a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard approach.

Protocol: Measurement of Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

1. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Cytotoxicity Assay (MTT Assay):

-

Before assessing anti-inflammatory activity, determine the non-toxic concentration range of 4-methylhexanoic acid.

-

Treat cells with various concentrations of 4-methylhexanoic acid for 24 hours.

-

Perform an MTT assay to assess cell viability and select non-toxic concentrations for subsequent experiments.

3. Anti-inflammatory Assay:

-

Pre-treat the RAW 264.7 cells with non-toxic concentrations of 4-methylhexanoic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells with LPS only, cells with compound only).

-

After incubation, collect the cell culture supernatant.

4. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess assay.

-

Pro-inflammatory Cytokine Production: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

5. Data Analysis:

-

Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by 4-methylhexanoic acid compared to the LPS-only control.

-

If a dose-response is observed, an IC₅₀ value (the concentration that causes 50% inhibition) can be calculated.

Summary of Biological Activities and Future Directions

While 4-methylhexanoic acid is a well-characterized chemical entity, its specific biological functions are not extensively documented. The known activities of the broader class of BCFAs suggest several promising avenues for future research.

Table 2: Potential Biological Activities of 4-Methylhexanoic Acid as a BCFA

| Biological Activity | Potential Mechanism | Research Focus |

| Metabolic Regulation | Activation of PPARα, modulation of FASN expression. | Investigating effects on lipid metabolism, glucose homeostasis, and potential therapeutic applications in metabolic disorders. |

| Anti-inflammatory Effects | Inhibition of MAPK and NF-κB signaling pathways, leading to reduced production of pro-inflammatory mediators. | Quantifying the anti-inflammatory effects in various cell and animal models of inflammation. |

| Gut Health | As a component of the gut microbiome metabolome, it may influence gut barrier function and immune responses. | Exploring its role in host-microbiome interactions and its potential as a postbiotic. |

Future research should focus on elucidating the specific molecular targets of 4-methylhexanoic acid and quantifying its potency in various biological assays. Such studies will be crucial for determining its potential for development as a therapeutic agent for metabolic and inflammatory diseases.

Conclusion

4-Methylhexanoic acid is a branched-chain fatty acid with well-defined chemical and physical properties. While its synthesis and analysis are well-established, its specific biological activities are still under investigation. Based on its classification as a BCFA, it is likely to be involved in the modulation of key metabolic and inflammatory signaling pathways, including those mediated by PPARα, FASN, and NF-κB. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of 4-methylhexanoic acid and other BCFAs. The lack of specific quantitative biological data for 4-methylhexanoic acid highlights a significant opportunity for future research in this area.

References

- 1. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Increased expression of fatty acid synthase provides a survival advantage to colorectal cancer cells via upregulation of cellular respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+-)-4-Methylhexanoic acid | C7H14O2 | CID 15271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Hepatocyte-restricted constitutive activation of PPAR alpha induces hepatoproliferation but not hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid synthase inhibition induces differential expression of genes involved in apoptosis and cell proliferation in ocular cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Acetylantroquinonol B inhibits lipopolysaccharide-induced cytokine release and alleviates sepsis through of MAPK and NFκB suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape of 4-Methylhexanoic Acid: An In-depth Technical Guide

A comprehensive examination of the synthesis, stereoisomers, and analytical protocols for 4-Methylhexanoic acid, a significant chiral building block in chemical and pharmaceutical research.

Note to the reader: Initial searches for "4-Methoxyhexanoic acid" did not yield specific information. The structurally similar and extensively studied "4-Methylhexanoic acid" is presented in this guide, assuming a possible typographical error in the original query. This document provides a detailed technical overview intended for researchers, scientists, and professionals in drug development.

Introduction to 4-Methylhexanoic Acid

4-Methylhexanoic acid is a chiral carboxylic acid with the chemical formula C₇H₁₄O₂.[1][2] Its structure contains a stereocenter at the fourth carbon atom, leading to the existence of two enantiomers: (R)-4-methylhexanoic acid and (S)-4-methylhexanoic acid. This chirality is of significant interest in various fields, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals, where the specific stereochemistry of a molecule can dictate its biological activity.[3] The molecule is also found in nature and is a metabolite of branched-chain fatty acids.[1]

Physicochemical Properties and Stereoisomers

The presence of a single chiral center at the C4 position gives rise to a pair of enantiomers. These stereoisomers share the same physical properties in an achiral environment but exhibit different optical activities and interactions with other chiral molecules.

Table 1: Physicochemical Properties of 4-Methylhexanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| IUPAC Name | 4-methylhexanoic acid | [2] |

| CAS Number | 1561-11-1 (racemic) | |

| Boiling Point | 109-112 °C/10 mmHg | |

| Density | 0.921 g/mL |

Stereoisomer Relationship Diagram

The relationship between the racemic mixture and the individual enantiomers of 4-methylhexanoic acid can be visualized as follows:

References

Methodological & Application

Characterization of 4-Methoxyhexanoic Acid Using NMR Spectroscopy: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of organic molecules. This application note provides a detailed protocol for the characterization of 4-Methoxyhexanoic acid using ¹H and ¹³C NMR spectroscopy. The described methodology, from sample preparation to spectral interpretation, offers a comprehensive guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Accurate structural confirmation and purity assessment are critical for its use in further studies. NMR spectroscopy provides detailed information about the molecular structure, including the chemical environment of each proton and carbon atom. This note outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol

A systematic workflow is crucial for obtaining high-quality NMR spectra. The process begins with careful sample preparation, followed by instrument setup and data acquisition, and concludes with data processing and interpretation.

I. Sample Preparation

Proper sample preparation is paramount for acquiring high-resolution NMR spectra. The following steps ensure a homogenous sample free of particulate matter.[1][2]

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR analysis, or 50-100 mg for ¹³C NMR analysis, into a clean, dry vial.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ can be used for more polar compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[3]

-

Homogenization: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][4] This step is critical to avoid broadened spectral lines and shimming difficulties.[1][4]

-

Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Diagram of the Experimental Workflow

Caption: Workflow for NMR analysis of this compound.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific settings may need to be optimized.

-

Spectrometer: 400 MHz (or higher) NMR spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more (as needed for signal-to-noise)

-

Relaxation Delay (d1): 2 seconds

-

III. Data Processing

-

Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These values are for guidance and may vary slightly from experimental results. The carboxylic acid proton in ¹H NMR often appears as a broad singlet and its chemical shift can be concentration and solvent-dependent.[5][6][7]

Structure of this compound:

CH₃-CH₂-CH(OCH₃)-CH₂-CH₂-COOH

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | broad s | 1H | COOH |

| ~3.3-3.5 | m | 1H | H-4 |

| ~3.3 | s | 3H | OCH₃ |

| ~2.4 | t | 2H | H-2 |

| ~1.7 | m | 2H | H-3 |

| ~1.5 | m | 2H | H-5 |

| ~0.9 | t | 3H | H-6 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~179 | C-1 (COOH) |

| ~78 | C-4 |

| ~56 | OCH₃ |

| ~35 | C-3 |

| ~31 | C-2 |

| ~25 | C-5 |

| ~10 | C-6 |

Interpretation of Spectra

-

¹H NMR: The downfield signal around 11-12 ppm is characteristic of a carboxylic acid proton.[6][7] The singlet at approximately 3.3 ppm corresponds to the methoxy (B1213986) group protons. The methine proton at C-4, being attached to an oxygen-bearing carbon, is expected in the 3.3-3.5 ppm region. The protons on carbons adjacent to the carbonyl group (H-2) are typically found in the 2-3 ppm range.[6] The remaining methylene (B1212753) and methyl protons appear further upfield.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears around 179 ppm.[8] The carbon attached to the methoxy group (C-4) will be in the range of 70-80 ppm, and the methoxy carbon itself will be around 50-60 ppm. The other aliphatic carbons will appear at higher field strengths.

Conclusion

This application note provides a comprehensive protocol for the NMR-based characterization of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided predicted data serves as a valuable reference for spectral interpretation, enabling unambiguous structural confirmation of the molecule.

References

- 1. organomation.com [organomation.com]

- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Derivatization of 4-Methoxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyhexanoic acid is a methoxy-substituted medium-chain fatty acid that may be relevant in various biological and pharmaceutical studies. Accurate and sensitive quantification of this analyte in complex matrices such as plasma, urine, or cell culture media is crucial for understanding its metabolic role and pharmacokinetic profile. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity.[1][2] Chemical derivatization is a critical sample preparation step to enhance its volatility and thermal stability, making it amenable to GC-based analysis, particularly with mass spectrometry (MS) detection.[3][4]

This document provides detailed application notes and protocols for three common and effective derivatization methods for this compound: Silylation, Esterification (specifically Methylation), and Pentafluorobenzylation.

Derivatization Methods Overview

The choice of derivatization reagent and method depends on the analytical requirements, such as desired sensitivity, sample matrix, and available instrumentation.

-

Silylation: This is a widely used technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group.[1][3] Silyl derivatives are generally more volatile, less polar, and more thermally stable.[3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[5][6]

-

Esterification (Methylation): This method converts the carboxylic acid to its corresponding methyl ester.[7] Methyl esters are significantly more volatile than the parent acid. A common and effective reagent for this is a solution of boron trifluoride in methanol (B129727) (BF3-Methanol).[8][9]

-

Pentafluorobenzylation: This technique involves the formation of a pentafluorobenzyl (PFB) ester.[10] PFB derivatives are particularly suited for analysis by gas chromatography with electron capture detection (GC-ECD) or negative chemical ionization mass spectrometry (GC-NCI-MS), offering very high sensitivity.[10][11]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the derivatization of short to medium-chain fatty acids using the described methods. While specific data for this compound is not extensively published, these values provide a reliable estimate of the expected performance.

| Derivatization Method | Reagent | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Recovery | Key Advantages |

| Silylation | BSTFA + 1% TMCS | 1-10 µM | 5-25 µM | > 90% | Versatile, rapid reaction, clean byproducts. |

| Esterification | BF3-Methanol | 0.1-1 µM | 0.5-5 µM | 85-105% | Quantitative, stable derivatives, clean reaction.[8][9] |

| Pentafluorobenzylation | PFBBr | 30-300 nM[12] | 160-310 nM[13] | 90-110% | Excellent for trace analysis, high sensitivity with ECD/NCI-MS.[10][11] |

Experimental Protocols & Workflows

General Experimental Workflow

The overall process from sample preparation to analysis follows a standardized workflow, as illustrated in the diagram below. This involves sample extraction, derivatization, and subsequent chromatographic analysis.

Caption: General workflow for the analysis of this compound.

Protocol 1: Silylation using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester. Silylation with BSTFA is a robust and common method for preparing carboxylic acids for GC analysis.[5] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate for sterically hindered compounds.[14]

Reaction Diagram

Caption: Silylation of this compound with BSTFA.

Methodology

-

Sample Preparation:

-

Aliquot a known volume or weight of the sample into a glass reaction vial.

-

If the sample is aqueous, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) after acidification (pH < 2).

-

Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylation reagents are moisture-sensitive.[6]

-

-

Derivatization:

-

To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to redissolve the analyte.

-

Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally containing 1% TMCS (trimethylchlorosilane).[14]

-

Securely cap the vial.

-

Incubate the reaction mixture at 60-70°C for 30 minutes. Reaction times and temperatures may need optimization depending on the sample matrix and analyte concentration.

-

-

Analysis:

-

After cooling to room temperature, the sample is ready for injection into the GC-MS system.

-

A typical injection volume is 1 µL.

-

Protocol 2: Esterification using BF3-Methanol

This protocol details the formation of the methyl ester of this compound using boron trifluoride-methanol, a common and effective esterification reagent.[8][9]

Reaction Diagram

Caption: Methylation of this compound using BF3-Methanol.

Methodology

-

Sample Preparation:

-

Prepare a dried sample residue as described in the silylation protocol.

-

-

Derivatization:

-

Extraction of Derivative:

-

After cooling, add 1 mL of water and 0.5 mL of a non-polar organic solvent (e.g., hexane (B92381) or pentane) to the reaction vial.

-

Vortex vigorously for 1-2 minutes to extract the methyl ester into the organic phase.

-

Centrifuge to separate the layers.

-

Carefully transfer the upper organic layer to a clean vial for analysis. A small amount of sodium sulfate (B86663) can be added to ensure the removal of any residual water.

-

-

Analysis:

-

Inject 1 µL of the organic extract into the GC-MS.

-

Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol is designed for trace-level analysis, converting this compound to its pentafluorobenzyl (PFB) ester, which is highly responsive in ECD and NCI-MS modes.[10][11]

Reaction Diagram

Caption: Derivatization of this compound with PFBBr.

Methodology

-

Sample Preparation:

-

Prepare a dried sample residue as described in the previous protocols.

-

-

Derivatization:

-

Reconstitute the dried extract in 100 µL of acetonitrile.

-

Add 10 µL of a 10% solution of diisopropylethylamine (DIPEA) in acetonitrile.

-

Add 20 µL of a 5% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile.

-

Cap the vial tightly and heat at 60°C for 1 hour.[11] The reaction conditions (pH, temperature, time) can be optimized for best results.[11]

-

-

Sample Clean-up:

-

After cooling, evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of hexane or another suitable solvent for injection.

-

-

Analysis:

-

Inject 1 µL of the final solution into the GC-MS, preferably equipped with an NCI source for maximum sensitivity.

-

Safety Precautions

-

All derivatization procedures should be performed in a well-ventilated fume hood.

-

Derivatization reagents are often corrosive, flammable, and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. insung.net [insung.net]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. selectscience.net [selectscience.net]

- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 5. innospk.com [innospk.com]

- 6. BSTFA - Wikipedia [en.wikipedia.org]

- 7. gcms.cz [gcms.cz]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]

- 14. シリル化試薬 | Thermo Fisher Scientific [thermofisher.com]

Application Notes and Protocols: 4-Methoxyhexanoic Acid as a Metabolic Tracer - A Feasibility Assessment

Audience: Researchers, scientists, and drug development professionals.

Subject: Inquiry into the use of 4-Methoxyhexanoic acid as a metabolic tracer for studying biological pathways.

Introduction and Summary of Findings

This document addresses the request for detailed application notes and protocols for the use of this compound as a metabolic tracer. Following a comprehensive review of the scientific literature and available chemical databases, we have concluded that there is no current evidence or published research to support the use of this compound as a metabolic tracer in any biological system.

Our investigation found no instances of this compound being used to trace metabolic pathways, such as fatty acid metabolism or central carbon metabolism. While the compound is available commercially as a chemical reagent, its application as a tool for metabolic flux analysis has not been described.

A related compound, 4-Methylhexanoic acid, is a known metabolite of branched-chain fatty acids and has been identified as a marker in studies of the gut microbiome and certain metabolic disorders.[1][2] However, it is not utilized as an exogenous tracer to monitor metabolic processes.

Given the absence of data, it is not possible to provide specific experimental protocols, quantitative data tables, or signaling pathway diagrams for this compound as a metabolic tracer.

To address the likely interest in tracing fatty acid metabolism, the following sections provide a general overview of established principles and methodologies using well-validated metabolic tracers.

Established Alternatives for Tracing Fatty Acid Metabolism

The study of fatty acid metabolism heavily relies on the use of stable isotope-labeled tracers. These tracers are molecules where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ²H for ¹H). These labeled molecules are metabolically indistinguishable from their natural counterparts, allowing researchers to follow their fate through various biochemical reactions.[3][4]

Commonly Used Tracers for Fatty Acid and Central Carbon Metabolism:

-

¹³C-labeled Fatty Acids (e.g., [U-¹³C]-Palmitate): Used to directly trace fatty acid uptake, oxidation (beta-oxidation), and incorporation into complex lipids like triglycerides and phospholipids.[5]

-

¹³C-labeled Glucose (e.g., [U-¹³C]-Glucose): A primary tracer for central carbon metabolism. The carbons from glucose can be incorporated into the glycerol (B35011) backbone of triglycerides or into fatty acids through de novo lipogenesis.[6][7]

-

¹³C-labeled Glutamine (e.g., [U-¹³C]-Glutamine): Another key tracer for central carbon metabolism, particularly the TCA cycle, which is interconnected with fatty acid synthesis.[6][7]

-

Deuterated Water (²H₂O): Used to measure the rate of de novo lipogenesis (the synthesis of new fatty acids). The deuterium (B1214612) from water is incorporated into fatty acids during their synthesis.

General Principles of a Metabolic Tracer Experiment

A typical metabolic tracer experiment involves introducing a stable isotope-labeled substrate into a biological system (cell culture, animal model, or human subject) and then measuring the incorporation of the isotope into downstream metabolites over time.[8][9]

Experimental Workflow for a Cell Culture-Based Tracer Study:

-

Cell Culture: Grow cells to the desired confluency under controlled conditions.

-

Tracer Introduction: Replace the standard medium with a medium containing the stable isotope-labeled tracer (e.g., [U-¹³C]-glucose).

-

Time-Course Incubation: Incubate the cells with the tracer for various time points to monitor the kinetics of label incorporation.

-

Metabolite Extraction: Harvest the cells and quench metabolic activity rapidly. Extract metabolites using appropriate solvent systems.

-

Analytical Detection: Analyze the extracted metabolites using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), to separate and identify metabolites and to determine the extent and position of isotope labeling.[9]

-

Data Analysis and Modeling: The resulting data on isotopologue distribution is used to calculate metabolic fluxes through various pathways.

Below is a generalized workflow diagram for a typical stable isotope tracing experiment.

References

- 1. Buy 4-Methylhexanoic acid | 1561-11-1 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. metsol.com [metsol.com]

- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Aroma of 4-Methoxyhexanoic Acid: A Research Frontier in Flavor and Fragrance Science

Absence of extensive research on 4-Methoxyhexanoic acid's direct applications in the flavor and fragrance industry necessitates a theoretical and forward-looking exploration. While concrete data remains elusive, the structural similarities to well-characterized flavor-active compounds, such as 4-methylhexanoic acid, provide a foundation for postulating its potential sensory profile and applications. This document serves as a roadmap for researchers, outlining potential research avenues, hypothetical sensory characteristics, and adaptable experimental protocols to unlock the secrets of this intriguing molecule.

Postulated Applications and Sensory Profile

Currently, there is a notable lack of published research specifically detailing the applications of this compound in the flavor and fragrance industry. However, by examining its structural analogue, 4-methylhexanoic acid, we can infer potential characteristics that warrant investigation. 4-Methylhexanoic acid is known for its cheesy and sour flavor profile and is used as a food additive and fragrance ingredient.[1][2] The introduction of a methoxy (B1213986) group in place of a methyl group at the C4 position is anticipated to significantly alter the molecule's polarity, volatility, and interaction with olfactory and gustatory receptors, thereby modulating its sensory perception.

It is hypothesized that this compound may exhibit a modified fatty acid character, potentially with reduced cheesy and sweaty notes and an introduction of novel creamy, sweet, or even fruity undertones. The methoxy group could also influence the compound's volatility, potentially leading to a longer-lasting aroma.

Potential Applications:

-

Flavor Formulations: As a potential modifier of cheesy, dairy, and fruity flavor profiles in food products. Its unique character could add complexity and new dimensions to existing flavor systems.

-

Fragrance Compositions: In perfumery, it could serve as a novel specialty chemical to introduce unique creamy or fruity notes in a variety of fragrance types.

-

Precursor for Novel Compounds: It could be a building block for the synthesis of new flavor and fragrance esters with unique sensory properties.

Quantitative Data: A Call for Research

The absence of experimental data on this compound means that quantitative sensory data, such as odor and taste thresholds, is not available. The following table is presented as a template for future research, drawing a comparison with the known data for the related compound, 4-methyloctanoic acid, which is recognized for its cheesy, fatty, and waxy notes.[3]

| Compound | Odor Threshold | Taste Threshold | Flavor Profile Descriptors | Application Notes |

| This compound | To be determined | To be determined | Hypothesized: Creamy, slightly fruity, waxy, mild fatty | Potential for dairy, fruit, and confectionery flavors |

| 4-Methyloctanoic Acid | Not specified | 20.00 ppm | Fatty, waxy, creamy, lactonic with metallic nuances[4] | Used in cheese, meat, and tobacco flavors[3][4] |

Experimental Protocols for Investigation

To elucidate the flavor and fragrance properties of this compound, a systematic experimental approach is required. The following protocols are adapted from established methodologies for the analysis of similar flavor compounds.

Synthesis of this compound

A potential synthetic route can be adapted from the malonic ester synthesis used for 4-methylhexanoic acid.[1] This would involve the alkylation of a malonic ester with a suitable methoxy-containing electrophile, followed by hydrolysis and decarboxylation.

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a crucial technique for identifying the specific aroma character of a volatile compound. A trained panel of sensory experts would be used to describe the odorants as they elute from the gas chromatograph.

GC-O Analysis Protocol:

-

Sample Preparation: Prepare a dilute solution of purified this compound in an appropriate solvent (e.g., propylene (B89431) glycol or ethanol).

-

Instrumentation: Utilize a gas chromatograph equipped with a sniffing port and a mass spectrometer (MS) detector. A polar capillary column (e.g., WAX) is often suitable for fatty acids.[5]

-

Analysis: Inject the sample into the GC. The effluent is split between the MS detector for chemical identification and the sniffing port for sensory evaluation.

-

Data Collection: Sensory panelists record the retention time, odor descriptor, and intensity of each aroma detected.

-

Data Analysis: Correlate the sensory data with the mass spectrometry data to identify the compound responsible for each aroma perception.

GC-O Experimental Workflow:

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Potential Signaling Pathways in Odor Perception